7-nitro-9H-indeno[2,1-b]pyridine

Lipophilicity Partition coefficient Chromatographic retention

7-Nitro-9H-indeno[2,1-b]pyridine (7-nitro-1-azafluorene) is a tricyclic heteroaromatic compound belonging to the indeno[2,1-b]pyridine class, featuring a nitro group at the 7-position of the fused benzene ring. Its molecular formula is C12H8N2O2 with a molecular weight of 212.20 g/mol.

Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
CAS No. 77446-51-6
Cat. No. B8659093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitro-9H-indeno[2,1-b]pyridine
CAS77446-51-6
Molecular FormulaC12H8N2O2
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1N=CC=C3
InChIInChI=1S/C12H8N2O2/c15-14(16)9-3-4-10-8(6-9)7-12-11(10)2-1-5-13-12/h1-6H,7H2
InChIKeyBYMLCFMGXFVMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitro-9H-indeno[2,1-b]pyridine (CAS 77446-51-6): Core Structural Identity and Procurement-Relevant Characteristics


7-Nitro-9H-indeno[2,1-b]pyridine (7-nitro-1-azafluorene) is a tricyclic heteroaromatic compound belonging to the indeno[2,1-b]pyridine class, featuring a nitro group at the 7-position of the fused benzene ring [1]. Its molecular formula is C12H8N2O2 with a molecular weight of 212.20 g/mol [1]. The compound serves as a key intermediate for the synthesis of functionalized azafluorene derivatives and has been investigated in the context of pseudoazulene stability and rearrangement chemistry [2].

Why Generic 7-Nitro-9H-indeno[2,1-b]pyridine Substitution Fails: Structural Positional Isomerism Drives Divergent Physicochemical and Reactivity Profiles


In-class compounds within the nitro-azafluorene family cannot be interchanged without consequence because the position of the nitrogen atom in the heterocyclic core (1-azafluorene vs. 2-azafluorene vs. 4-azafluorene) dictates fundamental properties including lipophilicity, electronic distribution, and fragmentation behavior [1][2]. The [2,1-b] indenopyridine fusion pattern of the target compound imparts distinct stability characteristics relative to the [1,2-b] and [2,1-c] pseudoazulene series [3]. Procurement of a non-positional analog such as 7-nitro-4-azafluorene introduces an uncontrolled variable in logP, mass spectrometric detection sensitivity, and downstream derivatization selectivity, directly compromising experimental reproducibility and data comparability.

7-Nitro-9H-indeno[2,1-b]pyridine Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparisons Against Closest Analogs


LogP Differentiation Against 7-Nitro-4-azafluorene Positional Isomer

The target compound (7-nitro-9H-indeno[2,1-b]pyridine, 1-azafluorene scaffold) exhibits a computed XLogP3 of 2.3, identical to the PubChem-computed value for its positional isomer 7-nitro-4-azafluorene (7-nitro-5H-indeno[1,2-b]pyridine) [1]. However, computationally distinct LogP algorithms (ALOGPS) report a LogP of 3.08 for the target, consistent with the experimentally observed higher retention in reversed-phase chromatography . The difference in nitrogen position alters the dipole moment and hydrogen-bonding capacity of the heterocyclic core, producing measurable shifts in chromatographic retention time and solvent partitioning behavior that affect purification strategy selection [2].

Lipophilicity Partition coefficient Chromatographic retention

Polar Surface Area Enhancement Relative to Non-Nitrated Parent Scaffold

Introduction of the nitro group at position 7 increases the topological polar surface area (TPSA) from 12.89 Ų (parent 9H-indeno[2,1-b]pyridine, CAS 244-44-0) to 58.71 Ų for the target compound, representing a 4.55-fold increase [1]. This elevation in PSA directly enhances aqueous solubility and hydrogen-bond acceptor capacity (3 acceptors vs. 1 for the parent), enabling differential extractability and facilitating nitro-specific reduction chemistry that is inaccessible with the unsubstituted scaffold [2].

Polar surface area Solubility Hydrogen bonding

Mass Spectrometric Fragmentation Pathway Divergence Between 1-Azafluorene and 4-Azafluorene Nitro Derivatives

The dissociative ionization behavior of nitro-azafluorenes is position-dependent: the nitro-nitrite rearrangement proceeds more readily in nitro-substituted 4-azafluorenes (indeno[1,2-b]pyridines) than in nitro-substituted 2-azafluorenes [1]. The 1-azafluorene scaffold of the target compound falls into the 2-azafluorene class with respect to this rearrangement, as the nitrogen is in the pyridine ring adjacent to the indene bridge. Consequently, the target compound exhibits suppressed nitro-nitrite rearrangement relative to its 4-azafluorene positional isomer, altering the dominant fragmentation pathway and the resulting mass spectral fingerprint [2]. A characteristic feature of azafluorenes lacking vicinal nitro-methyl groups is elimination of an OH radical by the molecular ion, producing a diagnostic [M-OH]+ peak [1].

Mass spectrometry Fragmentation Nitro-nitrite rearrangement

Stability Advantage of the Indeno[2,1-b]pyridine Pseudoazulene System Over Indeno[1,2-b] and Indeno[2,1-c] Series

Pseudoazulenes of the 1H-indeno[2,1-b]pyridine series are stable both in the solid state and in solution, in direct contrast to pseudoazulenes of the 1H-indeno[1,2-b]- and 2H-indeno[2,1-c]pyridine series, which lack comparable stability [1]. This inherent stability of the [2,1-b] scaffold is retained in the 7-nitro derivative, enabling standard handling and storage without special precautions. 1H-1-Methylindeno[2,1-b]pyridine forms a perchlorate and picrate with retention of the pseudoazulene structure but converts to N-methyl-1-azafluorenium chloride upon HCl treatment [1].

Pseudoazulene stability Solid-state stability Solution stability

Computational Physicochemical Property Profile: Hydrogen Bond Acceptor Count Relative to Non-Nitrated Azafluorenes

The 7-nitro group contributes two additional hydrogen-bond acceptor atoms, elevating the total H-bond acceptor count of the target compound to 3, compared to 1 for the parent 9H-indeno[2,1-b]pyridine and 1 for 4-azafluorene [1][2][3]. This threefold increase in H-bond acceptor capacity enhances the compound's ability to engage in directional intermolecular interactions, a property directly relevant to crystal engineering, supramolecular assembly, and pharmacophoric binding to biological targets that require multiple hydrogen-bond contacts [1].

Hydrogen bond acceptor Drug-likeness Molecular recognition

Validated Application Scenarios for 7-Nitro-9H-indeno[2,1-b]pyridine Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Positional Isomer Discrimination in Nitro-Azafluorene Synthesis

The divergent mass spectrometric fragmentation pathways between 1-azafluorene and 4-azafluorene nitro derivatives [1] position the target compound as an essential reference standard for confirming the identity of nitration products from 9H-indeno[2,1-b]pyridine. Its characteristic [M-OH]+ elimination peak and suppressed nitro-nitrite rearrangement signal provide unambiguous differentiation from the 4-azafluorene isomer, which is critical when monitoring regioselective nitration reactions or performing impurity profiling of azafluorene-based pharmaceutical intermediates.

Scaffold for Structure-Activity Relationship (SAR) Studies Requiring Enhanced Hydrogen-Bond Acceptor Capacity

With a threefold higher hydrogen-bond acceptor count (3 vs. 1) relative to the non-nitrated parent 9H-indeno[2,1-b]pyridine [2], the target compound is suitable for SAR exploration where additional hydrogen-bonding interactions with biological targets (e.g., kinase hinge regions, enzyme active sites) are hypothesized to improve binding affinity or selectivity. The 4.55-fold polar surface area increase further supports applications in medicinal chemistry campaigns aiming to modulate solubility and permeability profiles.

Synthetic Intermediate for Functionalized 1-Azafluorene Libraries via Nitro Group Transformation

The 7-nitro group serves as a versatile synthetic handle for reduction to the corresponding amine (7-amino-9H-indeno[2,1-b]pyridine), enabling subsequent diversification through amide coupling, diazotization, or Buchwald-Hartwig amination. The documented stability of the indeno[2,1-b]pyridine pseudoazulene scaffold in both solid state and solution [3] ensures that the core structure remains intact during nitro group transformations, making it a reliable entry point for constructing compound libraries with diverse C7-substitution patterns.

Mass Spectrometry Method Development and Ionization Behavior Studies

The class-level evidence that nitro-nitrite rearrangement is scaffold-dependent in azafluorenes [1] supports the use of this compound as a model substrate for developing EI-MS or ESI-MS/MS methods to distinguish 1-azafluorene derivatives from 2- and 4-azafluorene isomers. The defined fragmentation behavior, including the diagnostic [M-OH]+ ion formation characteristic of methylene-containing azafluorenes, enables method validation for complex mixture analysis in synthetic chemistry and environmental monitoring applications.

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